Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O4. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of the dioxaspiro moiety in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents such as ethanol, methanol, and dichloromethane
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- 1,5-Dioxaspiro[2.4]heptane derivatives
- Spiro[2.4]heptane compounds
Uniqueness
Methyl 2,7,7-trimethyl-1,5-dioxaspiro[24]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of the trimethyl group, which can influence its chemical reactivity and biological activity
Biological Activity
Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS Number: 1935344-35-6) is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities, which are critical for applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
- Molecular Formula : C10H16O4
- Molecular Weight : 200.23 g/mol
- Structure : The compound features a dioxaspiro structure that contributes to its unique reactivity and biological properties.
Anticancer Properties
Preliminary studies indicate that compounds with similar structural motifs often exhibit cytotoxic effects against various cancer cell lines. For instance, related spiro compounds have shown moderate cytotoxicity against human lung cancer cell lines, suggesting that this compound may also possess anticancer properties.
Cell Line | IC50 (µg/mL) |
---|---|
NSCLC-N6 | 11.26 |
P388 | 15.26 |
These values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of this compound in cancer therapy .
Enzyme Inhibition
Research suggests that dioxaspiro compounds can act as enzyme inhibitors. For example, studies have shown that similar compounds inhibit certain enzymes involved in cancer cell proliferation. Further exploration into the specific enzymes affected by this compound is warranted to elucidate its mechanism of action.
Case Studies
- Cytotoxicity Assays : A study conducted on various spirocyclic compounds revealed that those with methyl substitutions exhibited enhanced cytotoxicity against specific cancer cell lines. The findings suggest that this compound could be a promising candidate for further development .
- Mechanistic Studies : Investigations into the mechanism of action for similar compounds have shown that they may induce apoptosis in cancer cells through cell cycle arrest at the G1 phase. This mechanism is crucial for developing targeted cancer therapies .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2,4,4-trimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-8(2)5-13-6-10(8)9(3,14-10)7(11)12-4/h5-6H2,1-4H3 |
InChI Key |
HVAKQZYJFVWXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC12C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.